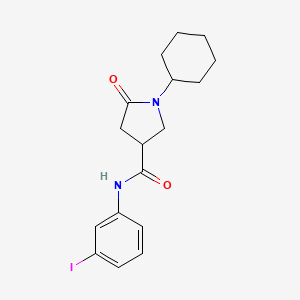
N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is a synthetic nucleoside analog. It is structurally related to adenosine, a nucleoside that plays a crucial role in various biochemical processes, including cellular signaling and energy transfer. The compound is characterized by the presence of a benzoyl group at the N6 position, a deoxy modification at the 2’ position, and an ethoxyethyl group at the 3’ position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine typically involves multiple steps, starting from adenosine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 3’ and 5’ positions are protected using suitable protecting groups to prevent unwanted reactions.
Benzoylation: The N6 position of adenosine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deoxygenation: The 2’ hydroxyl group is selectively deoxygenated to form the 2’-deoxy derivative.
Ethoxyethylation: The 3’ hydroxyl group is then ethoxyethylated using ethyl vinyl ether in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol derivatives.
科学的研究の応用
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating cellular signaling pathways.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription. These actions disrupt cellular processes, making the compound effective against certain viruses and cancer cells.
類似化合物との比較
Similar Compounds
- N-Benzoyl-2’-deoxyadenosine
- N-Benzoyl-3’-O-(1-ethoxyethyl)adenosine
- 2’-Deoxy-3’-O-(1-ethoxyethyl)adenosine
Uniqueness
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is unique due to the combination of modifications at the N6, 2’, and 3’ positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
60134-99-8 |
|---|---|
分子式 |
C21H25N5O5 |
分子量 |
427.5 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O5/c1-3-29-13(2)30-15-9-17(31-16(15)10-27)26-12-24-18-19(22-11-23-20(18)26)25-21(28)14-7-5-4-6-8-14/h4-8,11-13,15-17,27H,3,9-10H2,1-2H3,(H,22,23,25,28)/t13?,15-,16+,17+/m0/s1 |
InChIキー |
OOLBOFPDBBNBTH-ZKWWWUMQSA-N |
異性体SMILES |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
正規SMILES |
CCOC(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




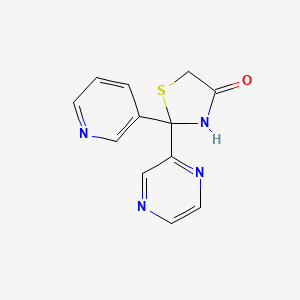
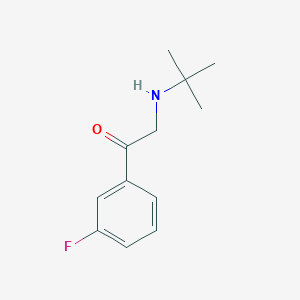
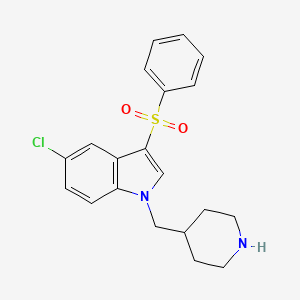

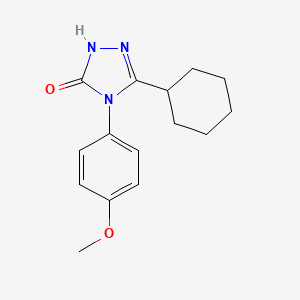

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
